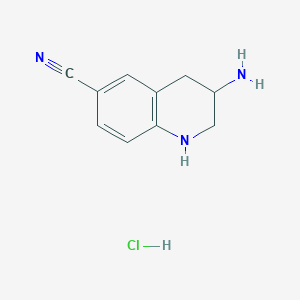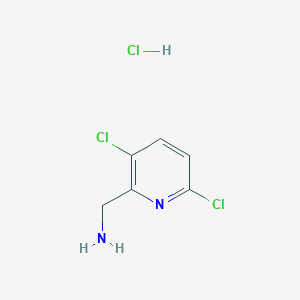
3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of tetrahydroquinoline, which is a significant structural motif in various natural products and therapeutic lead compounds. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride typically involves multicomponent reactions. One common method is the Povarov reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired tetrahydroquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthetic methodologies are often applied to improve atom economy, selectivity, and yield. Multicomponent reactions (MCRs) are favored in industrial settings due to their efficiency and ability to generate molecular diversity and complexity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antineuroinflammatory properties.
Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases.
Industry: The compound is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit neuroinflammatory pathways by interacting with specific enzymes or receptors in the nervous system .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features and biological activities.
6-Methyl-1,2,3,4-tetrahydroquinoline: Another derivative with potential pharmaceutical applications.
1,2,3,4-Tetrahydroquinoline-6-carbonitrile: A closely related compound with similar chemical properties
Uniqueness
3-Amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its amino and nitrile groups provide versatile sites for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H12ClN3 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-amino-1,2,3,4-tetrahydroquinoline-6-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c11-5-7-1-2-10-8(3-7)4-9(12)6-13-10;/h1-3,9,13H,4,6,12H2;1H |
InChI Key |
DXUIXQLRLMFJCF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC2=C1C=C(C=C2)C#N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B11892044.png)
![3-(Bromomethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11892049.png)


![Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B11892063.png)



![1'-Methyl-1'H-spiro[pyrrolidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11892084.png)



![7,7-Dimethyl-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B11892104.png)
